4-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
4-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a trifluoromethyl group, a triazole ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a thiosemicarbazide derivative.
Attachment of the Benzamide Group: The benzamide group can be attached via an amide coupling reaction using a suitable coupling reagent such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features, which may impart biological activity.
Materials Science: The compound’s functional groups can be utilized in the design of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazole and thiadiazole rings suggests potential interactions with metal ions or other biomolecules, which could be explored in further studies.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: This compound shares the methoxy group and aromatic ring but lacks the triazole and thiadiazole rings.
4-(Trifluoromethyl)benzylamine: This compound contains the trifluoromethyl group and an aromatic ring but lacks the triazole and thiadiazole rings.
Uniqueness
The uniqueness of 4-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide lies in its combination of functional groups, which imparts a distinct set of chemical and physical properties
Properties
Molecular Formula |
C20H15F3N6O2S |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
4-methoxy-N-[3-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C20H15F3N6O2S/c1-11-16(26-28-29(11)14-5-3-4-13(10-14)20(21,22)23)17-24-19(32-27-17)25-18(30)12-6-8-15(31-2)9-7-12/h3-10H,1-2H3,(H,24,25,27,30) |
InChI Key |
IBWKBNAARSBRSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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